molecular formula C18H18FN5O3 B2900554 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-46-6

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2900554
CAS No.: 483995-46-6
M. Wt: 371.372
InChI Key: WWXXWPRILUCXAK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with methoxy and fluorine groups, as well as a tetrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the core phenyl rings The initial step may include the methylation of phenol derivatives to introduce methoxy groups at the 2 and 5 positions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted phenyl rings or tetrazoles.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand the interaction of phenyl and tetrazolyl groups with biological macromolecules.

Industry: The compound could be used in the manufacture of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects depends on its molecular targets and pathways. The presence of the tetrazolyl group suggests potential interactions with enzymes or receptors, leading to biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propanoic acid: Similar in structure but lacks the fluorophenyl and tetrazolyl groups.

  • 3-(2,5-Dimethoxyphenyl)pyrazole: Contains a pyrazole ring instead of the tetrazolyl group.

  • 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS: Similar core structure but protected with a TBDMS group.

Uniqueness: The uniqueness of 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide lies in its combination of methoxy, fluorophenyl, and tetrazolyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-12-7-8-16(27-2)11(9-12)10-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-9,13H,10H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXWPRILUCXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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